molecular formula C11H7BrClNS B8346043 5-((4-Bromophenyl)sulfanyl)-2-chloropyridine

5-((4-Bromophenyl)sulfanyl)-2-chloropyridine

Cat. No. B8346043
M. Wt: 300.60 g/mol
InChI Key: UWUVIMJEVYAKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Bromophenyl)sulfanyl)-2-chloropyridine is a useful research compound. Its molecular formula is C11H7BrClNS and its molecular weight is 300.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Bromophenyl)sulfanyl)-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Bromophenyl)sulfanyl)-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-((4-Bromophenyl)sulfanyl)-2-chloropyridine

Molecular Formula

C11H7BrClNS

Molecular Weight

300.60 g/mol

IUPAC Name

5-(4-bromophenyl)sulfanyl-2-chloropyridine

InChI

InChI=1S/C11H7BrClNS/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H

InChI Key

UWUVIMJEVYAKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CN=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-iodopyridine (1.11 g, 4.64 mmol, Sigma-Aldrich, St. Louis, Mo.), 4-bromothiophenol (0.88 g, 4.64 mmol, Sigma-Aldrich, St. Louis, Mo.), copper iodide (44 mg, 0.23 mmol, Strem Chemical Inc, Newburyport, Mass.), potassium carbonate (1.28 g, 9.29 mmol), ethylene glycol (0.52 mL, 9.29 mmol), and iPrOH (10 mL) were added to a reaction vial. The vial was closed, purged with nitrogen for several minutes, and heated at 80° C. for 16 h. After cooling to room temperature, the reaction mixture was diluted with water (10 mL) and extracted with CH2Cl2 (20 mL) and then EtOAc (20 mL). The combined organic extracts were combined and the solvents were removed under reduced pressure. The residue was absorbed onto a plug of silica gel and purified by column chromatography (24 g of silica gel, 0 to 10% EtOAc in hexanes), to provide 5-((4-bromophenyl)sulfanyl)-2-chloropyridine (1.17 g) as white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.41 (d, J=2.54 Hz, 1H), 7.81 (dd, J=2.54, 8.41 Hz, 1H), 7.57-7.61 (m, 2H), 7.54 (d, J=8.41 Hz, 1H), 7.30-7.35 (m, 2H); m/z (ESI, +ve ion) 300.0 (M+H)+.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.